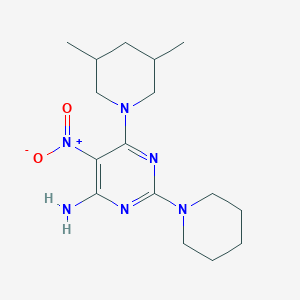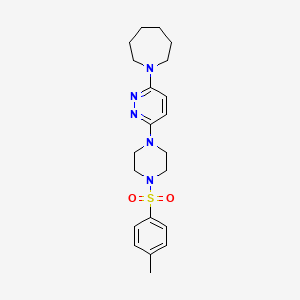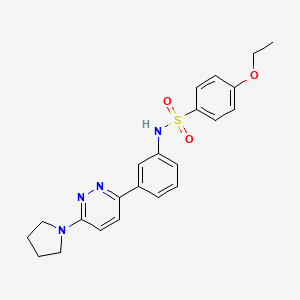
N-(4-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenylmethyl group, and a naphthyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetylphenyl group: This step may involve acylation reactions using acetyl chloride or acetic anhydride in the presence of a catalyst.
Attachment of the chlorophenylmethyl group: This can be done through Friedel-Crafts alkylation or related reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.
Industry: It could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Such as signaling cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroacetanilide: Shares the chlorophenyl group but lacks the naphthyridine core.
N-(4-Acetylphenyl)-2-(4-chlorophenyl)acetamide: Similar structure but different functional groups.
Uniqueness
N-(4-ACETYLPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and the naphthyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C24H18ClN3O3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-15(29)17-6-10-20(11-7-17)27-23(30)21-13-18-3-2-12-26-22(18)28(24(21)31)14-16-4-8-19(25)9-5-16/h2-13H,14H2,1H3,(H,27,30) |
Clé InChI |
DQJJHMIOANZGLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole](/img/structure/B11258146.png)
![methyl {[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11258150.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4-(trifluoromethoxy)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258154.png)
![7-(3-fluorophenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B11258156.png)



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258196.png)
![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B11258201.png)
![(2E)-3-(furan-2-yl)-N-[(2E)-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B11258208.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11258210.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B11258219.png)
